![molecular formula C9H13NOS B14374839 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine CAS No. 89996-51-0](/img/structure/B14374839.png)
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often explored for their potential medicinal applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with ethoxyamine and sulfur sources under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
- 2-Propoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
- 2-Butoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine
Uniqueness
2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable subject for research.
Propriétés
Numéro CAS |
89996-51-0 |
|---|---|
Formule moléculaire |
C9H13NOS |
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
2-ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine |
InChI |
InChI=1S/C9H13NOS/c1-2-11-9-10-8-5-3-4-7(8)6-12-9/h2-6H2,1H3 |
Clé InChI |
JLOTXLFYISRYGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(CCC2)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


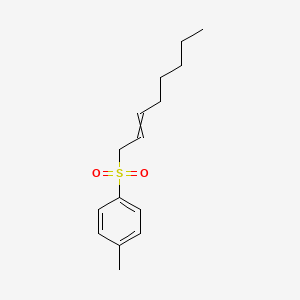
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
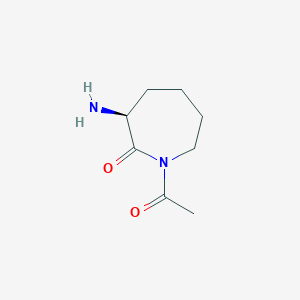
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
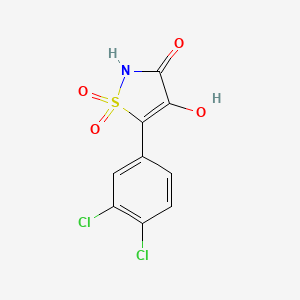
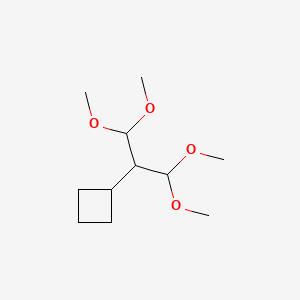
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
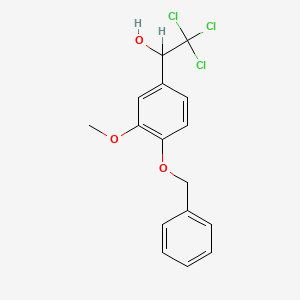
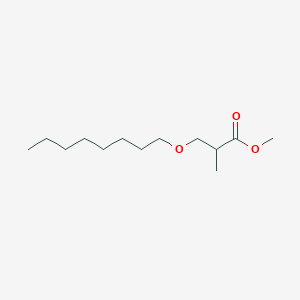

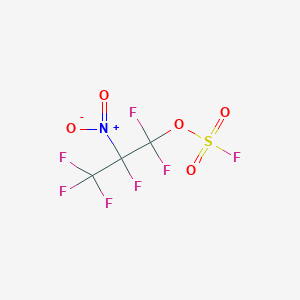
![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
